1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one
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Overview
Description
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and an isopropyl group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-5-methyl-2-(propan-2-yl)phenol with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include ketones, alcohols, and ethers, depending on the specific reaction conditions.
Scientific Research Applications
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds or participating in redox reactions. Molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one can be compared with similar compounds such as:
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar functional groups but differs in the position and type of substituents on the phenyl ring.
N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate: This compound has a more complex structure with additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-12(14)11-6-9(4)13(15)7-10(11)8(2)3/h6-8,15H,5H2,1-4H3 |
InChI Key |
RXJRACOGEMDXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)O)C(C)C |
Origin of Product |
United States |
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